molecular formula C8H10ClNO4 B13462801 3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride

3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride

Cat. No.: B13462801
M. Wt: 219.62 g/mol
InChI Key: RHJFQYOHZVCXLH-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C8H9NO4·HCl It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride typically involves the methoxylation of pyridine derivatives followed by carboxylation. One common method involves the reaction of 3,5-dimethoxypyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3,5-dimethoxypyridine-4-carboxaldehyde or 3,5-dimethoxypyridine-4-carboxylic acid.

    Reduction: Formation of 3,5-dimethoxypyridine-4-methanol or 3,5-dimethoxypyridine-4-carboxaldehyde.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    3,5-Dimethoxypyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    4-Carboxypyridine: Lacks the methoxy groups, resulting in different chemical and biological properties.

    3,5-Dimethoxybenzoic Acid: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications.

Uniqueness: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H10ClNO4

Molecular Weight

219.62 g/mol

IUPAC Name

3,5-dimethoxypyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO4.ClH/c1-12-5-3-9-4-6(13-2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H

InChI Key

RHJFQYOHZVCXLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C(=O)O)OC.Cl

Origin of Product

United States

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